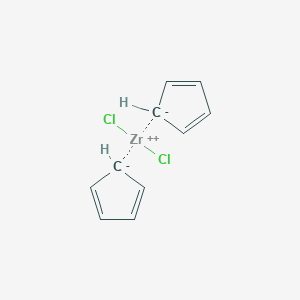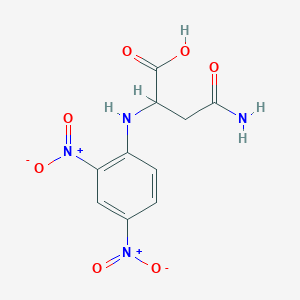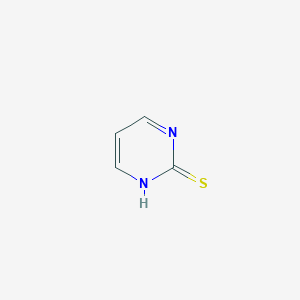![molecular formula C8H14O2 B073494 Bicyclo[2.2.2]octane-1,4-diol CAS No. 1194-44-1](/img/structure/B73494.png)
Bicyclo[2.2.2]octane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.2]octane-1,4-diol is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is a colorless to pale yellow solid that is soluble in water and various organic solvents . The compound features a unique bicyclic structure, consisting of two carbon atoms and two carbonyl oxygen atoms forming a ring . This structure imparts distinctive chemical properties, making it valuable in various applications.
準備方法
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octane-1,4-diol can be synthesized through the reduction of epoxides using platinum catalysts . Another method involves starting from cyclohexane-1,4-dione, which is reacted with trialkylsilyl halides or trimethylsilyl trifluoromethanesulfonate in the presence of a non-nucleophilic base to form a silyl-substituted diene. This intermediate is then reacted with ethylene and subsequently reduced to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions: Bicyclo[2.2.2]octane-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Bicyclo[2.2.2]octane-1,4-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis reactions, such as carbonylation and cyclization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
作用機序
The mechanism of action of bicyclo[2.2.2]octane-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of enzymes and other proteins .
類似化合物との比較
- Bicyclo[2.2.2]octane-2,3-dimethanol
- Bicyclo[2.2.2]octane-2-carboxylic acid
- Bicyclo[2.2.2]octan-2-ol
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Comparison: Bicyclo[2.2.2]octane-1,4-diol is unique due to its specific hydroxyl group positioning, which imparts distinct reactivity and interaction profiles compared to its analogs. For instance, bicyclo[2.2.2]octane-2,3-dimethanol has hydroxyl groups at different positions, leading to different chemical and biological properties .
特性
IUPAC Name |
bicyclo[2.2.2]octane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-1-2-8(10,5-3-7)6-4-7/h9-10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSZKPHKWKSMKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339865 |
Source


|
| Record name | Bicyclo[2.2.2]octane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-44-1 |
Source


|
| Record name | Bicyclo[2.2.2]octane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of Bicyclo[2.2.2]octane-1,4-diol in the synthesis of liquid crystal copolyesters?
A1: this compound acts as a monomer in the synthesis of statistical copolyesters. It is reacted with other monomers, such as 1,4-benzenedimethanol and trans-cyclohexane-1,4-dimethanol, alongside dicarboxylic acid chlorides like bicyclo[2.2.2]octane-1,4-dicarbonyl dichloride and trans-cyclohexane-1,4-dicarbonyl dichloride. This copolycondensation reaction results in the formation of copolyesters, some of which exhibit a colored birefringent melt state, indicating liquid crystal properties []. Essentially, the rigid, symmetrical structure of this compound contributes to the formation of ordered structures within the polymer, leading to liquid crystal behavior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














